
(4r)-4-(3-Butoxy-4-Methoxybenzyl)imidazolidin-2-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one is a small organic molecule belonging to the class of anisoles, which are compounds containing a methoxybenzene or a derivative thereof . This compound is characterized by its unique structure, which includes a butoxy group and a methoxybenzyl group attached to an imidazolidinone ring .
Preparation Methods
The synthetic routes for (4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one typically involve the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-butoxy-4-methoxybenzyl chloride with imidazolidin-2-one in the presence of a base, such as sodium hydride, to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Scientific Research Applications
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D, which are enzymes involved in the regulation of intracellular levels of cyclic AMP . This interaction can modulate various cellular pathways and physiological processes .
Comparison with Similar Compounds
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one can be compared with other similar compounds, such as:
4-(3-butoxy-4-methoxyphenyl)methyl-2-imidazolidone: This compound shares a similar structure but may have different substituents or functional groups.
Other anisoles: Compounds containing a methoxybenzene or a derivative thereof, which may have varying biological and chemical properties.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(4R)-4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18)/t12-/m1/s1 |
InChI Key |
PDMUULPVBYQBBK-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCOC1=C(C=CC(=C1)C[C@@H]2CNC(=O)N2)OC |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)
![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)
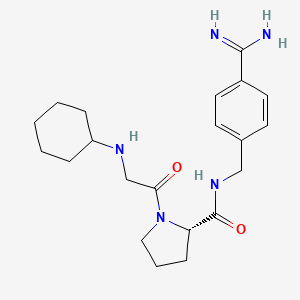
![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)
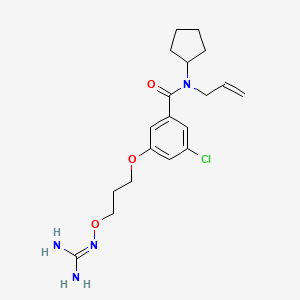
![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
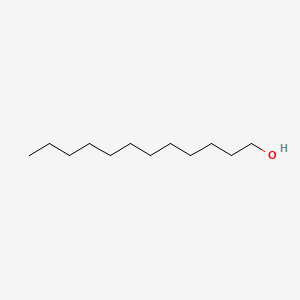
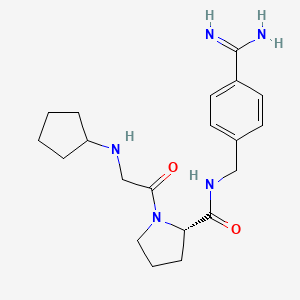
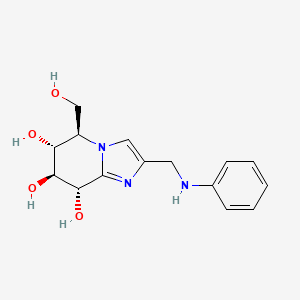
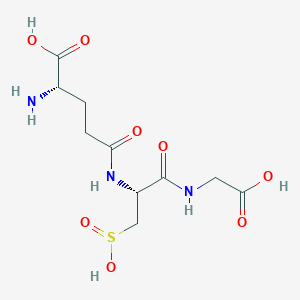
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
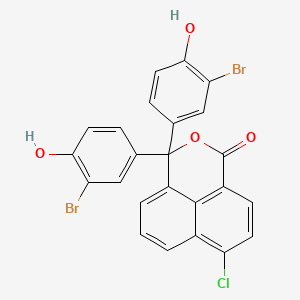
![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
